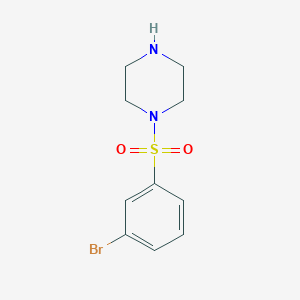

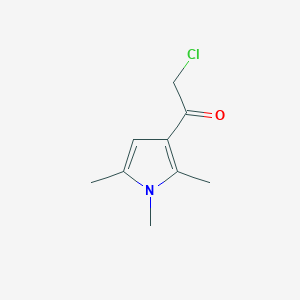

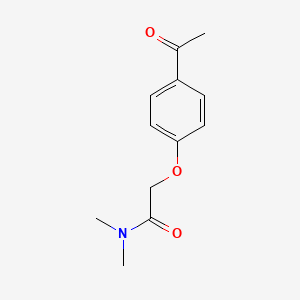

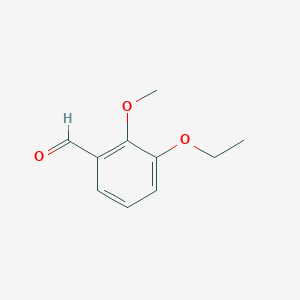

![molecular formula C9H9ClN4OS B1271851 4-amino-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol CAS No. 4413-43-8](/img/structure/B1271851.png)

4-amino-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol

Overview

Description

Triazole derivatives, specifically those containing the 4-amino-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol moiety, have garnered significant interest in the field of pharmaceutical science due to their broad spectrum of biological activities and low toxicity. These compounds are known for their antiviral, anti-inflammatory, antimicrobial, antioxidant, and anticancer properties, making them promising candidates for the development of new therapeutic agents .

Synthesis Analysis

The synthesis of triazole derivatives often involves the cyclization of potassium dithiocarbazinate with hydrazine hydrate, using water as a solvent under reflux conditions. This process yields the basic nucleus, which can then be further modified through condensation reactions with various aldehydes to produce Schiff bases and other derivatives . The synthesis of these compounds is not only of academic interest but also has practical implications, as evidenced by the work conducted at the Department of Toxicological and Inorganic Chemistry of Zaporizhzhia State Medical University .

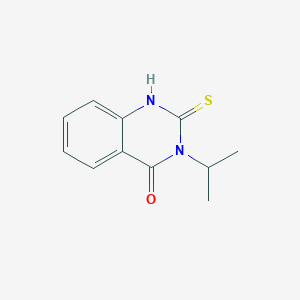

Molecular Structure Analysis

X-ray diffraction techniques and density functional theory (DFT) calculations have been employed to determine and optimize the molecular structures of triazole derivatives. These studies reveal dihedral angles between the triazole ring and phenyl rings, as well as the presence of intermolecular hydrogen bonding, which contributes to the stability of the molecules in their crystal lattice . The molecular electrostatic potential surface and various electronic parameters have also been analyzed to discuss the chemical reactivity of these compounds .

Chemical Reactions Analysis

The chemical reactivity of triazole derivatives is influenced by their molecular structure, which includes the presence of amino groups and thiols. These functional groups participate in hydrogen bonding and other intermolecular interactions, which not only stabilize the compounds but also play a role in their biological activity. Theoretical studies have predicted that certain triazole compounds can act as potential inhibitors of enzymes such as cyclin-dependent kinase 5, indicating their potential use in therapeutic applications .

Physical and Chemical Properties Analysis

Triazole derivatives are typically crystalline substances that are insoluble in water but soluble in organic solvents. Their physical and chemical properties, such as melting points and solubility, have been characterized using various methods outlined in the State Pharmacopoeia of Ukraine. Instrumental methods such as 1H-NMR spectroscopy and gas chromatography-mass spectrometry have been used to confirm the chemical structures of these compounds . The physicochemical properties of these derivatives are crucial for their potential use in pharmaceuticals, as they affect the compounds' stability, bioavailability, and overall efficacy.

Scientific Research Applications

Crystal and Molecular Structure Analysis

- Crystal Structure: The crystal and molecular structure of related compounds like 4-amino-5-(4-chlorophenyl)-4H-[1,2,4]-triazole-3-thiol has been analyzed, indicating its orthorhombic space group and specific cell parameters. This analysis is crucial for understanding the physical and chemical properties of such compounds (Sarala et al., 2006).

Synthesis of Derivatives for Biological Activities

- Anti-inflammatory and Molluscicidal Agents: Synthesis of 1,2,4-triazoles with (2,4-dichlorophenoxy) moiety, including derivatives of the mentioned compound, has led to the discovery of potent anti-inflammatory and molluscicidal agents (El Shehry et al., 2010).

- Antimicrobial Activities: New 1,2,4-triazole derivatives, including a compound structurally related to 4-amino-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol, have been synthesized and found to possess good or moderate antimicrobial activities against various microorganisms (Bektaş et al., 2007).

- Antioxidant and Analgesic Activities: Certain Schiff bases of 4-amino-1,2,4-triazole derivatives containing pyrazole, which can be structurally related to the mentioned compound, have shown significant analgesic and antioxidant properties (Karrouchi et al., 2016).

Electrochemical Studies

- Electrochemical Behavior: Electrochemical studies related to compounds like 4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol have been conducted, revealing insights into their redox behavior and electron transfer processes, which are essential in various chemical and biological applications (Fotouhi et al., 2002).

Corrosion Inhibition

- Novel Corrosion Inhibitor: A study on 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol as a corrosion inhibitor for copper in saline environments has shown its effectiveness, indicating potential applications of similar triazole derivatives in metal protection (Chauhan et al., 2019).

Biological and Pharmacological Applications

- DNA Gyrase B Inhibitor: Schiff base derivatives of 4-amino-1,2,4-triazole, structurally similar to the mentioned compound, have been synthesized and evaluated as DNA gyrase B inhibitors, showing antibacterial, anti-inflammatory, and antioxidant properties (Kate et al., 2018).

Synthesis and Characterization for Diverse Applications

- Synthetic Routes and Characterization: There have been extensive studies on synthesizing and characterizing various 1,2,4-triazole derivatives, contributing to a better understanding of their potential applications in pharmaceuticals, agrochemicals, and material science. Research also focuses on their physicochemical properties and reactivity (Kravchenko et al., 2018).

properties

IUPAC Name |

4-amino-3-[(4-chlorophenoxy)methyl]-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN4OS/c10-6-1-3-7(4-2-6)15-5-8-12-13-9(16)14(8)11/h1-4H,5,11H2,(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKXMIAZOMPVHIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC2=NNC(=S)N2N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40196052 | |

| Record name | 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-amino-5-((4-chlorophenoxy)methyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

24.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24835823 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-amino-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol | |

CAS RN |

4413-43-8 | |

| Record name | 4-Amino-5-[(4-chlorophenoxy)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4413-43-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-amino-5-((4-chlorophenoxy)methyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004413438 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-amino-5-((4-chlorophenoxy)methyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

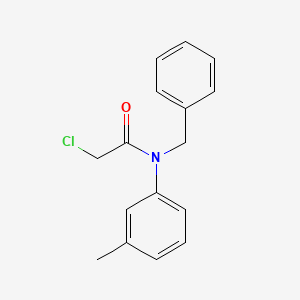

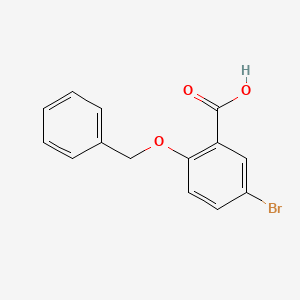

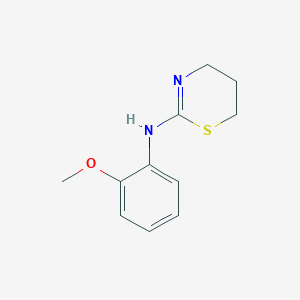

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

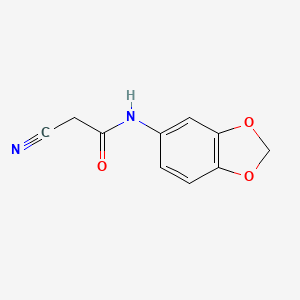

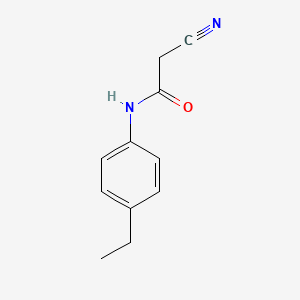

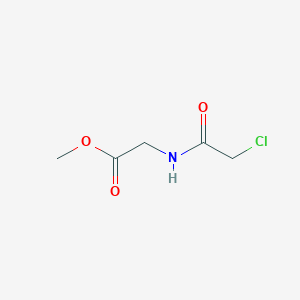

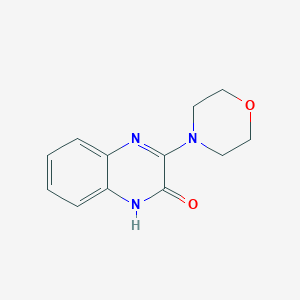

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Cyclohexyl-(5,6-dihydro-4H-[1,3]thiazin-2-yl)-amine](/img/structure/B1271783.png)

![1-[4-(Azepan-1-yl)phenyl]ethan-1-one](/img/structure/B1271814.png)